

Application Notes and Protocols: Conversion of Enol Esters to α -Tosyloxy Ketones

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Compound of Interest

Compound Name: (Hydroxy(tosyloxy)iodo)benzene

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Introduction

The conversion of enol esters to α -tosyloxy ketones is a valuable transformation in organic synthesis, providing access to versatile chiral building blocks. α -Tosyloxy ketones are important precursors for the synthesis of a variety of α -substituted ketones and heterocyclic compounds.

[1] This protocol details the use of hypervalent iodine(III) reagents, specifically [hydroxy(tosyloxy)iodo]benzene (HTIB), for the efficient and high-yielding synthesis of α -tosyloxy ketones from enol esters.[2][3][4] This method offers an alternative to the direct α -tosyloxylation of ketones and can be performed under both stoichiometric and catalytic conditions.[5][6] Enol esters are often more stable than their silyl enol ether counterparts in acidic and oxidative environments, making them robust substrates for this transformation.[3]

Reaction Principle

The reaction proceeds via the interaction of the enol ester with a hypervalent iodine(III) reagent. The use of enol derivatives helps to avoid mechanistic pathways that can lead to lower enantioselectivities, which can be an issue in the direct α -tosyloxylation of ketones. The general transformation is depicted below:

Scheme 1: General Conversion of Enol Esters to α -Tosyloxy Ketones

Experimental Protocols

This section provides detailed methodologies for both stoichiometric and catalytic conversion of enol esters to α -tosyloxy ketones using HTIB.

Protocol 1: Stoichiometric α -Tosyloxylation of Enol Esters

This protocol is suitable for a wide range of aromatic, aliphatic, and cyclic enol esters.[\[2\]](#)[\[4\]](#)

Materials:

- Enol ester (1.0 equiv)
- [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 equiv)
- Acetonitrile (CH₃CN)
- Stir bar
- Round-bottom flask
- Standard laboratory glassware for work-up and purification

Procedure:

- To a solution of the enol ester in acetonitrile, add [hydroxy(tosyloxy)iodo]benzene (HTIB).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired α -tosyloxy ketone.

Protocol 2: Catalytic α -Tosyloxylation of Enol Esters

This protocol utilizes a catalytic amount of an iodoarene precursor, with m-chloroperoxybenzoic acid (m-CPBA) as the stoichiometric oxidant to regenerate the active iodine(III) species in situ.

[3][4]

Materials:

- Enol ester (1.0 equiv)
- Iodobenzene (0.2 equiv)
- m-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)
- p-Toluenesulfonic acid monohydrate ($\text{TsOH}\cdot\text{H}_2\text{O}$) (1.0 equiv)
- Acetonitrile (CH_3CN)
- Syringe pump
- Round-bottom flask
- Stir bar
- Standard laboratory glassware for work-up and purification

Procedure:

- To a solution of iodobenzene, m-CPBA, and $\text{TsOH}\cdot\text{H}_2\text{O}$ in acetonitrile, add the enol ester via syringe pump over several hours.[4]
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the yields of α -tosyloxy ketones from various enol ester substrates under the specified reaction conditions.

Table 1: Stoichiometric α -Tosyloxylation of Various Enol Esters[4]

Entry	Enol Ester Substrate	Product	Yield (%)
1	1-Phenylvinyl acetate	2-Oxo-2-phenylethyl tosylate	95
2	1-Phenylpropen-2-yl acetate	1-Oxo-1-phenylpropan-2-yl tosylate	98
3	1-Cyclohexenyl acetate	2-Oxocyclohexyl tosylate	74
4	Heptan-2-on-3-yl acetate	2-Oxoheptan-3-yl tosylate	99

Table 2: Enantioselective Catalytic α -Tosyloxylation of Enol Acetates[5]

Entry	Enol Acetate Substrate	Chiral Iodoarene Catalyst	Yield (%)	ee (%)
1	1-Phenylpropen-2-yl acetate	(R)-3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diylbis(iodane)	90	96
2	1-(4-Methoxyphenyl)propen-2-yl acetate	(R)-3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diylbis(iodane)	85	94
3	1-(4-Chlorophenyl)propen-2-yl acetate	(R)-3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diylbis(iodane)	92	95

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the catalytic conversion of enol esters to α -tosyloxy ketones.

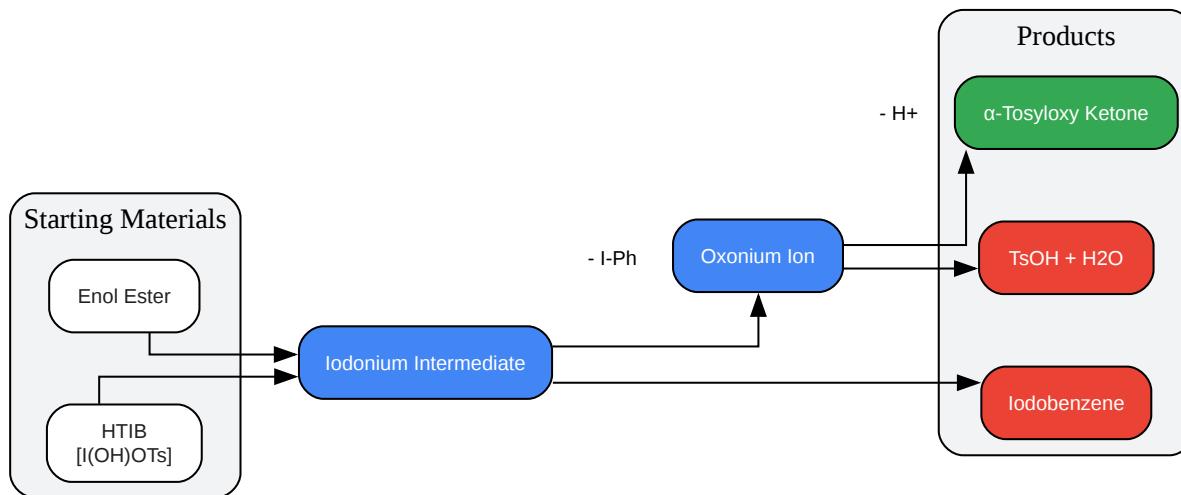


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Caption: Catalytic conversion of enol esters workflow.

Reaction Mechanism

The proposed mechanism for the acid-catalyzed conversion of an enol ester to an α -tosyloxy ketone using HTIB is outlined below.



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Caption: Proposed reaction mechanism pathway.

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